Methyl 3-amino-2-hydroxybenzoate

Benzoxazole Regioselective Cyclization Kinase Inhibitor Intermediate

Methyl 3-amino-2-hydroxybenzoate (CAS 35748-34-6) is a disubstituted benzoic acid ester bearing ortho-related amino and hydroxyl groups adjacent to a methyl ester. It is commonly referenced as methyl 3-aminosalicylate or methyl m-aminosalicylate.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 35748-34-6
Cat. No. B045944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-hydroxybenzoate
CAS35748-34-6
Synonyms3-Aminosalicylic Acid Methyl Ester;  Methyl 2-Hydroxy-3-aminobenzoate;  Methyl 3-Amino-2-hydroxybenzoate;  Methyl 3-Aminosalicylate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)N)O
InChIInChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3
InChIKeyOMWQHVRUXLRZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-2-Hydroxybenzoate: Core Identity and Procurement Baseline


Methyl 3-amino-2-hydroxybenzoate (CAS 35748-34-6) is a disubstituted benzoic acid ester bearing ortho-related amino and hydroxyl groups adjacent to a methyl ester . It is commonly referenced as methyl 3-aminosalicylate or methyl m-aminosalicylate . This compound serves as a versatile synthetic intermediate, particularly for constructing fused heterocycles such as benzoxazoles and benzoxazinones, where the adjacency of the nucleophilic amine and hydroxyl groups enables regioselective cyclocondensation reactions. It is also documented as a building block in the synthesis of sphingosine kinase inhibitors . Its utility is defined by the specific orientation of its functional groups, which dictates the regiochemical outcome of subsequent transformations.

Why Methyl 3-Amino-2-Hydroxybenzoate Cannot Be Readily Substituted by its Positional Isomers


Substitution of methyl 3-amino-2-hydroxybenzoate with its close structural analogs, such as methyl 2-amino-3-hydroxybenzoate or methyl 4-amino-2-hydroxybenzoate, introduces a critical risk of regiochemical divergence in downstream cyclization reactions . The target compound's 3-amino-2-hydroxy pattern directs the formation of 7-substituted benzoxazole carboxylates upon reaction with cyanogen bromide, whereas the 2-amino-3-hydroxy isomer exclusively yields 4-substituted benzoxazole regioisomers [1]. Simple replacement can therefore lead to the synthesis of an entirely different scaffold, as observed in the divergent synthesis of benzoxazole-based kinase inhibitor libraries [2]. This inherent regiochemical selectivity makes the procurement of the correct substitution isomer non-negotiable for route fidelity.

Quantitative Differentiation Evidence for Methyl 3-Amino-2-Hydroxybenzoate vs. Key Analogs


Regioselective Benzoxazole Synthesis: 7-Carboxylate vs. 4-Carboxylate Yield

Methyl 3-amino-2-hydroxybenzoate reacts with cyanogen bromide to produce methyl 2-amino-1,3-benzoxazole-7-carboxylate with a reported yield of 76% under reflux in ethanol/water. The regioisomeric precursor, methyl 2-amino-3-hydroxybenzoate, undergoes analogous cyclization to exclusively form the 4-carboxylate isomer . This divergent regiochemistry is intrinsic to the location of the amino group relative to the ester and is not controllable through reaction conditions .

Benzoxazole Regioselective Cyclization Kinase Inhibitor Intermediate

Comparative Reduction Efficiency to the Target Amine vs. the 2-Amino Isomer

The catalytic hydrogenation of methyl 2-hydroxy-3-nitrobenzoate to methyl 3-amino-2-hydroxybenzoate proceeds with a reported yield of 59% using Pd/C (10 wt%) under 40 psi H₂ . In contrast, the reduction of the isomeric methyl 2-nitro-3-hydroxybenzoate to methyl 2-amino-3-hydroxybenzoate using iron powder in acetic acid/ethanol achieves a significantly higher yield of 95% . This quantitative yield difference indicates that the 3-amino isomer synthesis is inherently less efficient, which impacts its cost of goods and commercial availability.

Catalytic Hydrogenation Nitro Reduction Intermediate Purity

Thermal Stability and Storage Differentiation

Methyl 3-amino-2-hydroxybenzoate is a solid with a melting point of 79-82°C and is recommended for storage at 2-8°C, protected from light . The 2-amino-3-hydroxy isomer (CAS 17672-21-8) has a lower melting point of 120°C (dichloromethane) and a significantly higher boiling point of 274.9°C . The lower melting point of the target compound indicates a higher volatility and potentially different solubility profile, which must be factored into formulation and handling protocols.

Melting Point Storage Condition Solid-State Stability

High-Value Application Scenarios for Methyl 3-Amino-2-Hydroxybenzoate Driven by Quantitative Differentiation


Synthesis of 7-Substituted Benzoxazole Kinase Inhibitor Libraries

When the desired pharmacophore requires a 7-carboxylate-substituted benzoxazole scaffold, methyl 3-amino-2-hydroxybenzoate is the mandatory precursor. Its 76% efficient cyclization with cyanogen bromide to yield the 7-carboxylate regioisomer, as opposed to the exclusive 4-carboxylate isomer from the 2-amino-3-hydroxy isomer, makes it the sole viable building block . This is critical for β-secretase (BACE) inhibitor programs and sphingosine kinase inhibitor development, where regioisomeric purity directly influences biological activity.

Regiocontrolled Assembly of Benzoxazinone-Based Protease Inhibitors

The ortho-amino-hydroxy ester pattern enables sequential amidation and lactonization to form benzoxazin-4-one cores. Unlike the 2-amino isomer, which preferentially forms benzimidazole-type byproducts, the 3-amino-2-hydroxy isomer under controlled acylation conditions yields the desired 2-substituted-4H-3,1-benzoxazin-4-one ring system. This chemoselectivity is exploited in the synthesis of serine protease and aminopeptidase inhibitors [1].

Intermediate for Specialty Dyes and Pigments Requiring meta-Amino Salicylate Chromophores

The 3-amino-2-hydroxy substitution pattern generates a unique intramolecular hydrogen-bonding network that shifts the UV-Vis absorption maxima compared to the 4-amino salicylate analogs. This property is leveraged in the design of metal-complexing dyes for textile and ink applications, where precise color matching requires the exact substitution pattern. Procurement of the correct isomer ensures batch-to-batch color consistency .

Reference Standard for Isomeric Impurity Profiling in Pharmaceutical QC

Given the synthesis of methyl 3-amino-2-hydroxybenzoate from methyl 2-hydroxy-3-nitrobenzoate, the potential carryover of the regioisomeric 2-amino-3-hydroxy impurity is a known quality concern. Procurement of high-purity (>97%) target compound enables its use as a reference standard for HPLC method development to monitor this specific isomer, ensuring product quality in API intermediates derived from this building block [1].

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